molecular formula C23H24N2O5S B301033 [4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Cat. No. B301033
M. Wt: 440.5 g/mol
InChI Key: MHSIXVGBAUAYQV-KWKLDLJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, commonly known as EPTA, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. EPTA is a thiazolidine derivative that has shown promising results in various scientific studies, making it an important compound for future research.

Mechanism of Action

The mechanism of action of EPTA is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in the body. EPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a protein that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
EPTA has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve glucose metabolism. EPTA has also been shown to reduce oxidative stress and improve insulin sensitivity, making it a promising compound for the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPTA is its ability to exhibit multiple biological effects, making it a versatile compound for scientific research. However, one of the limitations of EPTA is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of EPTA is a complex process that may require specialized equipment and expertise.

Future Directions

There are several future directions for research on EPTA. One potential direction is the development of EPTA-based drugs for the treatment of inflammatory diseases, such as arthritis and colitis. Another potential direction is the use of EPTA as a tool for studying the mechanisms of inflammation and cancer growth. Additionally, further research is needed to fully understand the mechanism of action of EPTA and its potential applications in medicine and biochemistry.
Conclusion:
EPTA is a promising compound that has shown potential applications in the field of medicine and biochemistry. Its ability to exhibit multiple biological effects makes it a versatile compound for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

EPTA can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of EPTA involves the reaction of 4-(bromomethyl)phenol with 4-ethoxyaniline, followed by the addition of propylamine and thiosemicarbazide. The final product is obtained by reacting the intermediate compound with 2-chloroacetic acid.

Scientific Research Applications

EPTA has been studied for its potential applications in various scientific fields, including medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising compound for future research.

properties

Product Name

[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[4-[(Z)-[2-(4-ethoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C23H24N2O5S/c1-3-13-25-22(28)20(14-16-5-9-19(10-6-16)30-15-21(26)27)31-23(25)24-17-7-11-18(12-8-17)29-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,27)/b20-14-,24-23?

InChI Key

MHSIXVGBAUAYQV-KWKLDLJFSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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